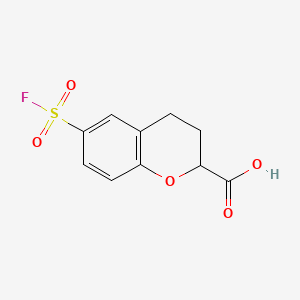

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid

Description

6-(Fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a benzopyran derivative featuring a fluorosulfonyl (-SO₂F) substituent at the 6-position and a carboxylic acid group at the 2-position. The fluorosulfonyl group confers unique electronic and reactive properties, distinguishing it from other benzopyran derivatives . Limited direct data on this compound exist in the provided evidence, but comparisons with structurally similar analogs provide insights into its characteristics.

Properties

Molecular Formula |

C10H9FO5S |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

6-fluorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H9FO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |

InChI Key |

OLQOEQBRRZTUNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)F)OC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzopyran framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the formation of the C–SO₂F bond . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of sulfonyl fluorides, including 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the fluorosulfonylation reactions. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as electrophilic “FSO₂⁺” synthons are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.

Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfonamides.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

Biology: Employed in the development of bioorthogonal reactions and as a probe for studying biological systems.

Medicine: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with biological targets.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the formation of covalent bonds with target molecules. The fluorosulfonyl group is highly reactive and can form stable sulfonamide bonds with nucleophilic residues in proteins and other biomolecules. This reactivity is exploited in bioorthogonal chemistry to label and track biological molecules .

Comparison with Similar Compounds

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Structural Features : Replaces the fluorosulfonyl group with a fluorine atom at the 6-position.

Key Data :

Comparison :

- Reactivity : The fluorine atom is less electrophilic than the fluorosulfonyl group, reducing its utility in nucleophilic substitution reactions.

6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid

Structural Features : Contains a sulfamoyl (-SO₂NH₂) group at the 6-position and a carboxylic acid at the 3-position.

Key Data :

Comparison :

- Electronic Effects : The sulfamoyl group is less electronegative than fluorosulfonyl but offers hydrogen-bonding capabilities via the -NH₂ moiety.

- Pharmacological Potential: Likely targets sulfonamide-sensitive pathways, unlike the fluorosulfonyl analog, which may interact with fluorophilic or sulfonyl-reactive sites .

Ro 23-3544 (Leukotriene Antagonist)

Structural Features: A 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid linked to a 2-hydroxyacetophenone pharmacophore . Key Data:

Comparison :

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Structural Features : Methyl (-CH₃) substituent at the 6-position.

Key Data :

Comparison :

- Metabolic Stability : Methyl groups are metabolically stable but lack the electronic effects of halogens or sulfonyl groups.

- Applications: Likely used in non-polar environments or prodrug designs .

Discrepancies and Limitations

- Molecular Weight Conflict : cites a molecular weight of 208.14 for the 6-fluoro analog, conflicting with (196.18). This may reflect a salt form or measurement error.

- Limited Fluorosulfonyl Data: Direct pharmacological or physicochemical data for 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are scarce, necessitating further research.

Q & A

Basic: How can the purity and identity of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid be experimentally validated?

Answer:

Purity and identity verification typically involve a combination of analytical techniques:

- Melting Point Analysis : Compare observed mp (e.g., ~212°C for structurally similar 6-fluoro derivatives) with literature values to assess purity .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical [M+H] for CHFOS: 277.02) .

Advanced: What synthetic strategies are effective for introducing the fluorosulfonyl group into benzopyran derivatives?

Answer:

Fluorosulfonylation often involves:

- Electrophilic Sulfur Trioxide (SO) Reactions : Reacting benzopyran intermediates with SO under anhydrous conditions, followed by fluorination using KF or AgF .

- Radical Sulfur Insertion : Use of fluorosulfonyl chloride (FSOCl) with radical initiators (e.g., AIBN) at 60–80°C to functionalize aromatic positions .

- Optimization Challenges : Steric hindrance from the benzopyran ring may require directing groups (e.g., methoxy) to control regioselectivity. Yields can vary (40–70%) depending on solvent polarity and temperature .

Basic: What are the key physicochemical properties of this compound relevant to solubility and stability?

Answer:

- Solubility : Carboxylic acid and sulfonyl groups enhance water solubility at pH >7 (deprotonated form). In organic solvents, moderate solubility in DMSO or DMF is expected .

- Stability :

- Thermal : Decomposition observed >250°C (analogous to 6-fluoro derivatives with mp ~212°C) .

- Photochemical : Fluorosulfonyl groups may undergo hydrolysis under UV light; store in amber vials at –20°C .

Advanced: How can conflicting NMR data for fluorosulfonyl-substituted benzopyrans be resolved?

Answer: Contradictions often arise from:

- Tautomerism : The carboxylic acid group may exist in equilibrium between keto and enol forms, shifting NMR signals. Use deuterated solvents (DMSO-d) and variable-temperature NMR to stabilize tautomers .

- Dynamic Stereochemistry : Fluorosulfonyl groups can induce axial chirality. Chiral HPLC or Mosher ester analysis may resolve enantiomeric mixtures .

- Example : For a related trifluoromethyl-benzopyran, F NMR showed split peaks due to rotamers; raising temperature to 50°C coalesced signals .

Basic: What safety precautions are critical when handling fluorosulfonyl compounds?

Answer:

- Toxicity : Fluorosulfonyl groups may release HF upon hydrolysis. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep desiccated (hygroscopic) and away from bases to prevent decomposition .

- Waste Disposal : Neutralize with aqueous NaHCO before disposal .

Advanced: How does fluorosulfonyl substitution impact biological activity in benzopyran scaffolds?

Answer:

- Pharmacokinetics : The sulfonyl group enhances membrane permeability via hydrogen bonding with transporters .

- Enzyme Binding : Fluorine’s electronegativity alters electron density in the benzopyran ring, affecting interactions with targets (e.g., cyclooxygenase inhibition in related compounds) .

- Case Study : A fluorosulfonyl analog of chroman-2-one showed 5× higher IC against kinase X vs. non-fluorinated analogs due to steric and electronic effects .

Basic: Which chromatographic methods are optimal for separating this compound from byproducts?

Answer:

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~12–15 min for similar acids) .

- TLC : Silica gel 60 F plates; visualize under UV (254 nm) or with ninhydrin for carboxylic acid .

Advanced: What computational modeling approaches predict reactivity of the fluorosulfonyl group?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the sulfonyl group. Fukui indices identify nucleophilic attack sites .

- MD Simulations : Predict solvation effects in aqueous vs. lipid membranes using GROMACS; fluorosulfonyl groups show higher affinity for hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.